

Fluindione-d4 CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluindione-d4*

Cat. No.: *B12424824*

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An In-depth Technical Guide to **Fluindione-d4**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindione-d4 is the deuterated analog of fluindione, an oral anticoagulant belonging to the indandione class. Fluindione acts as a vitamin K antagonist, interfering with the synthesis of coagulation factors. Due to its properties, **Fluindione-d4** serves as an invaluable tool in analytical and clinical research, primarily as an internal standard for the quantification of fluindione in biological matrices. This guide provides a comprehensive overview of **Fluindione-d4**, including its chemical properties, the mechanism of action of its parent compound, metabolic pathways, and relevant experimental protocols.

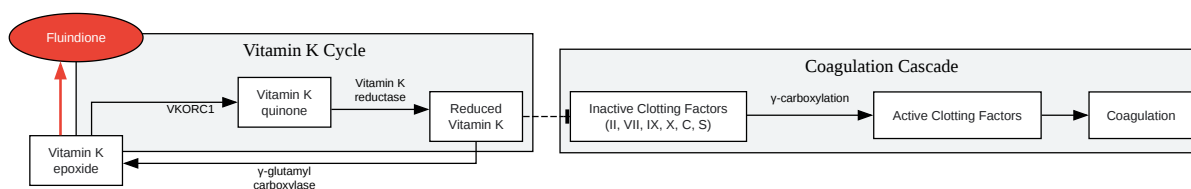
Chemical and Pharmacokinetic Data

The following table summarizes the key quantitative data for **Fluindione-d4** and its parent compound, fluindione.

Property	Value	Source
Fluindione-d4 Chemical Data		
CAS Number	1246820-41-6	[1][2][3][4]
IUPAC Name	2-(4-fluorophenyl)-2,3,5,6-d4)-1H-indene-1,3(2H)-dione	[1][2]
Molecular Formula	C ₁₅ H ₅ D ₄ FO ₂	[3][5]
Molecular Weight	244.25 g/mol	[3][5]
Synonyms	2-(4-Fluorophenyl)-1H-indene-1,3(2H)-dione-d4, Previscan-d4	[2]
Fluindione (Unlabeled) Data		
CAS Number	957-56-2	[1][3][5]
Molecular Formula	C ₁₅ H ₉ FO ₂	[6]
Molecular Weight	240.23 g/mol	[6]
Pharmacokinetic Properties of Fluindione		
Half-life	Median of 69 hours	[7]
IC ₅₀ (Factor VII inhibition)	0.25 mg/L	[7]
IC ₅₀ (Factor II inhibition)	2.05 mg/L	[7]

Mechanism of Action of Fluindione

Fluindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[8][9] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several blood clotting factors. [8][9] By blocking VKORC1, fluindione leads to the production of non-functional coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, thereby interrupting the coagulation cascade.[8][10]

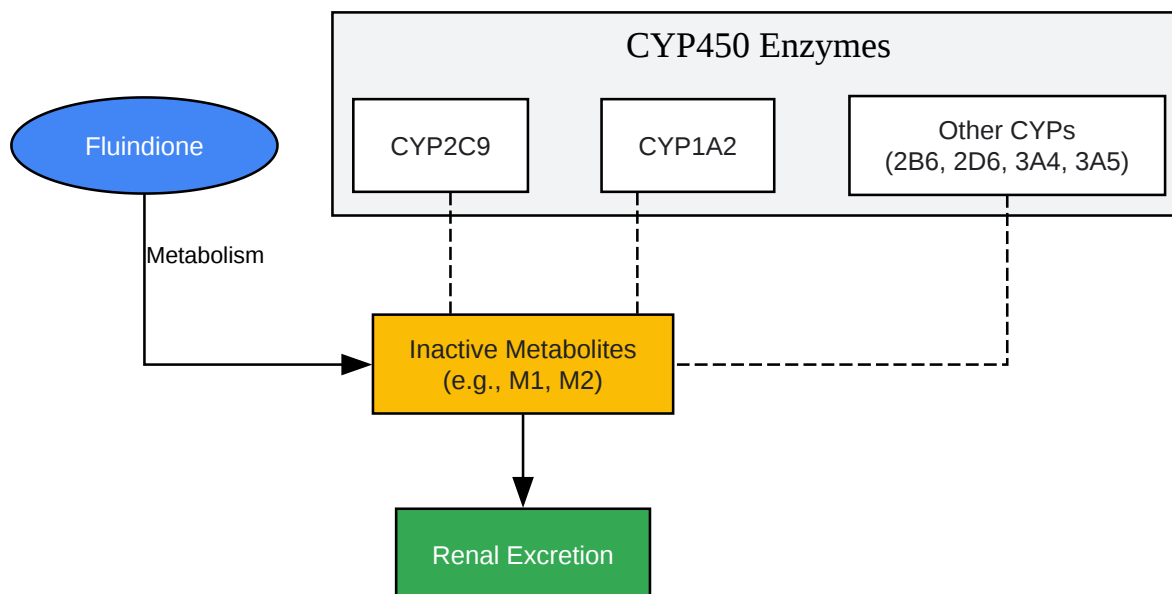


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Figure 1: Mechanism of action of Fluindione in the Vitamin K cycle.

Metabolism of Fluindione

Fluindione is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. [8] Several CYP isoforms are involved, with CYP2C9 and CYP1A2 showing the highest affinity. [11] The metabolism results in the formation of inactive metabolites that are subsequently excreted by the kidneys.[8]



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Figure 2: Metabolic pathway of Fluindione.

Experimental Protocols

In Vitro Metabolism of Fluindione using Human Liver Microsomes

This protocol is adapted from a study on the cytochrome P450-dependent metabolism of fluindione.[\[11\]](#)

Objective: To determine the in vitro metabolism of fluindione and identify the responsible CYP enzymes.

Materials:

- Fluindione
- Human liver microsomes (HLM)
- NADPH generating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Acetic acid (AcOH)
- Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, etc.)
- Incubator/water bath (37°C)
- Centrifuge
- HPLC-MS system

Procedure:

- Prepare a stock solution of fluindione in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, combine human liver microsomes, the NADPH generating system, and phosphate buffer.

- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding fluindione to a final concentration of 100-200 µM.
- Incubate at 37°C for a specified time course (e.g., 10 to 60 minutes).
- Stop the reaction by adding one volume of a cold quenching solution (e.g., ACN/AcOH 9:1).
- Centrifuge the samples at 13,000 g to precipitate proteins.
- Transfer the supernatant to an HPLC vial for analysis.
- Analyze the samples by HPLC-MS to identify and quantify fluindione and its metabolites.
- To identify specific CYP involvement, repeat the procedure using recombinant human CYP enzymes instead of HLM.

Quantification of Fluindione in Human Plasma using LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of fluindione in plasma, using **Fluindione-d4** as an internal standard.

Objective: To accurately quantify the concentration of fluindione in human plasma samples.

Materials:

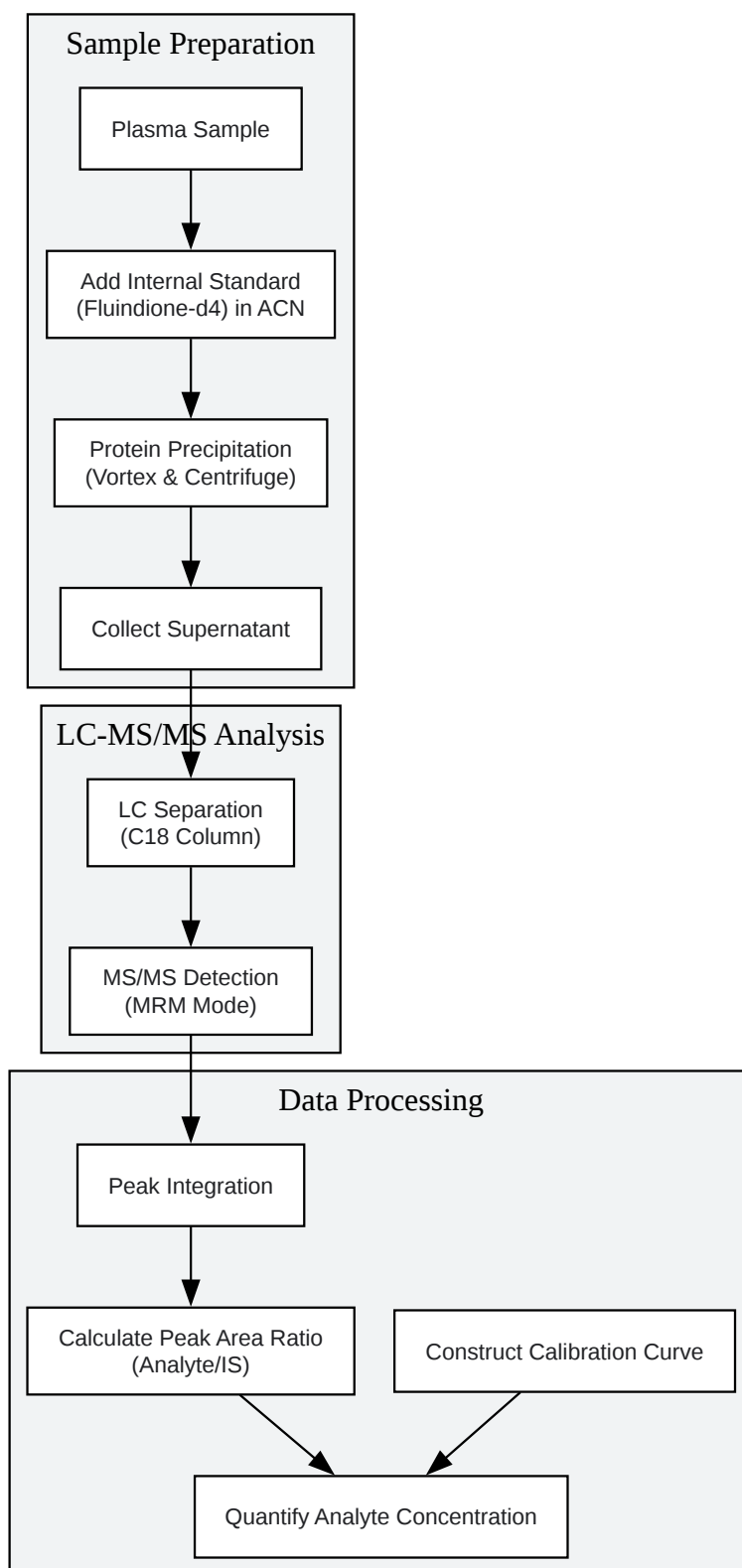
- Human plasma samples
- Fluindione and **Fluindione-d4** analytical standards
- Acetonitrile (ACN)
- Formic acid (FA)
- Ammonium acetate
- Milli-Q water

- Protein precipitation plates or tubes
- LC-MS/MS system (e.g., triple quadrupole)

Procedure:

- Sample Preparation (Protein Precipitation):
 - Aliquot a known volume of plasma sample (e.g., 50 μ L) into a precipitation plate or tube.
 - Add a precipitating solution containing the internal standard, **Fluindione-d4** (e.g., 100 μ L of ACN with a known concentration of **Fluindione-d4**).
 - Vortex-mix the samples to ensure thorough mixing and protein precipitation.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Use a suitable C18 analytical column.
 - Employ a gradient elution with mobile phases such as 5 mM ammonium acetate with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
 - Mass Spectrometric Detection:
 - Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode for fluindione.
 - Optimize the multiple reaction monitoring (MRM) transitions for both fluindione and **Fluindione-d4**.
- Data Analysis:

- Construct a calibration curve by analyzing plasma samples spiked with known concentrations of fluindione.
- Calculate the peak area ratio of fluindione to **Fluindione-d4** for all samples.
- Determine the concentration of fluindione in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Figure 3: General workflow for LC-MS/MS quantification of Fluindione.

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- To cite this document: BenchChem. [Fluindione-d4 CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12424824#fluindione-d4-cas-number-lookup>]

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